N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide
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Overview
Description
“N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide” is a synthetic organic compound It is characterized by its complex molecular structure, which includes a chlorinated phenyl group, a furan ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide” typically involves multi-step organic reactions. The process may start with the chlorination of a methylphenyl compound, followed by the introduction of a furan ring through a Friedel-Crafts acylation reaction. Subsequent steps may include the formation of the pyrimidine ring and the final acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidine ring.
Substitution: The chlorinated phenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential biological activity. It could serve as a lead compound in drug discovery, particularly if it exhibits interesting pharmacological properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of “N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide” would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-methylphenyl)-acetamide: A simpler analog lacking the furan and pyrimidine rings.
2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide: A compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of “N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide” lies in its combination of functional groups and rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20ClN3O3S2 |
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Molecular Weight |
474.0 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H20ClN3O3S2/c1-12-9-15(23)6-7-17(12)24-18(27)11-30-22-25-20-19(13(2)14(3)31-20)21(28)26(22)10-16-5-4-8-29-16/h4-9H,10-11H2,1-3H3,(H,24,27) |
InChI Key |
QKXKLEJRWWEQIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
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